![molecular formula C17H16N2OS B2840331 8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1705495-88-0](/img/structure/B2840331.png)
8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound that features a bicyclic structure with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the thiazole ring. Common reagents used in these reactions include organolithium reagents, thiazole derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene may be studied for its potential biological activity. It could serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials. Its unique properties may make it suitable for applications in electronics, coatings, and other high-tech industries.
Mechanism of Action
The mechanism of action of 8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene: This compound is unique due to its specific bicyclic structure and thiazole ring.
4-Iodobenzoic acid: Another compound with a thiazole ring, but with different substituents and properties.
Barrelene: A compound with a similar bicyclic structure but lacking the thiazole ring.
Uniqueness
The uniqueness of this compound lies in its combination of a bicyclic core with a thiazole ring, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-17(19-13-7-4-8-14(19)10-9-13)15-11-21-16(18-15)12-5-2-1-3-6-12/h1-7,11,13-14H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVYJJHHNGABPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2840248.png)
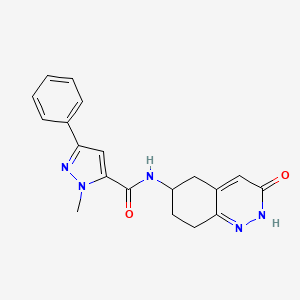
![methyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2840250.png)
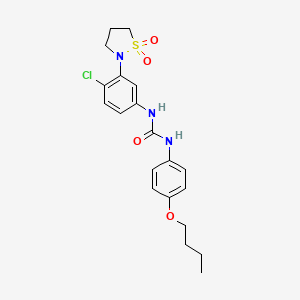
![Ethyl 2-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}(methyl)amino)-2-methylpropanoate](/img/structure/B2840252.png)
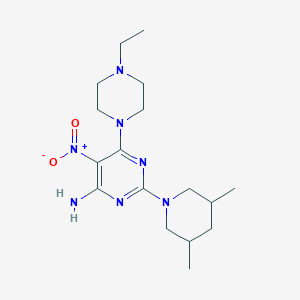
![1-METHANESULFONYL-N-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2840256.png)
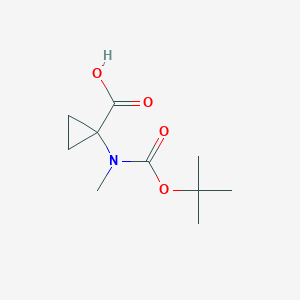
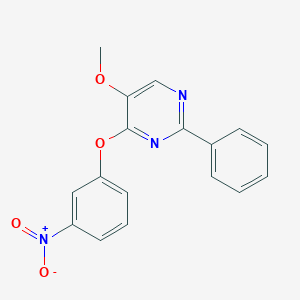
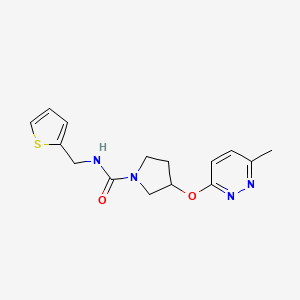
![3-chloro-2-[(1-{[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}ethyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2840261.png)
![N-[2-(Benzyloxy)phenyl]pivalamide](/img/structure/B2840263.png)
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2840268.png)

